molecular formula C10H16O3 B14390176 1,4-Dioxaspiro[4.7]dodecan-6-one CAS No. 89874-33-9

1,4-Dioxaspiro[4.7]dodecan-6-one

Cat. No.: B14390176
CAS No.: 89874-33-9
M. Wt: 184.23 g/mol
InChI Key: IRSHQOIUDVCAQD-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.7]dodecan-6-one is a chemical compound with the molecular formula C12H20O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.7]dodecan-6-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the spiro compound .

Industrial Production Methods: While specific industrial production methods for 1,4-Dioxaspiro[4This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.7]dodecan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,4-Dioxaspiro[4.7]dodecan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.7]dodecan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. These interactions may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxaspiro[4.7]dodecan-6-one is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This gives it distinct chemical and physical properties compared to other spiro compounds .

Properties

CAS No.

89874-33-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1,4-dioxaspiro[4.7]dodecan-6-one

InChI

InChI=1S/C10H16O3/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h1-8H2

InChI Key

IRSHQOIUDVCAQD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(C(=O)CC1)OCCO2

Origin of Product

United States

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